5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a trifluorophenyl-substituted ethylidene group. Its synthesis involves reacting 2,4,5-trifluorophenyl acetic acid with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of N,N′-carbonyldiimidazole (CDI) under mild conditions, yielding 87% of the product . The compound exhibits a melting point of 121–123°C and distinct spectral features: IR absorption bands at 1734 cm⁻¹ (C=O stretching) and 1653 cm⁻¹ (conjugated ketone), as well as ESI-MS m/z 317 (M⁺ + H) . It serves as a key intermediate in the synthesis of sitagliptin, a pharmaceutical agent for type 2 diabetes .
Properties
IUPAC Name |
5-[1-hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O5/c1-14(2)21-12(19)11(13(20)22-14)10(18)4-6-3-8(16)9(17)5-7(6)15/h3,5,18H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUGIGFQGFTRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C(CC2=CC(=C(C=C2F)F)F)O)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716157 | |
| Record name | 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764667-64-3 | |
| Record name | 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The synthesis begins with 2,4,5-trifluorophenyl acetic acid as the starting material. Key steps include:
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Activation of the carboxylic acid : Oxalic acid and dimethylformamide (DMF) facilitate the formation of an acyloxyphosphonium intermediate.
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Condensation with Meldrum’s acid : 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) reacts with the activated intermediate to form the target compound.
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Low-temperature stabilization : The reaction is conducted at −5°C to 0°C to prevent side reactions and ensure high regioselectivity.
Detailed Synthetic Procedure
Stepwise Protocol from Patent US20100317856A1
The following table summarizes the reaction conditions and quantities from Example 1 of the patent:
| Parameter | Details |
|---|---|
| Starting material | 200 g 2,4,5-trifluorophenyl acetic acid |
| Reagents | 108 mL oxalic acid, 10 mL DMF, 280 g 4-dimethylaminopyridine (DMAP) |
| Solvent | 2000 mL methylene chloride |
| Temperature | 25–30°C (activation), −5°C to 0°C (condensation) |
| Reaction time | 2–3 hours (activation), until completion (condensation) |
| Work-up | Cooling, filtration, and drying |
| Yield | 300 g (calculated ~75% based on molar mass of starting material) |
Key Observations :
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DMAP acts as a catalyst, accelerating the nucleophilic attack of Meldrum’s acid on the activated carboxyl group.
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Methylene chloride ensures solubility of both aromatic and aliphatic components while maintaining low reactivity.
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Temperature control is critical to avoid decomposition of the labile dioxane-dione ring.
Reaction Mechanism and Stereochemical Considerations
The synthesis proceeds via a two-step mechanism :
Carboxylic Acid Activation
Oxalic acid and DMF generate an acyloxyphosphonium ion, enhancing the electrophilicity of the carbonyl carbon in 2,4,5-trifluorophenyl acetic acid. This step is analogous to the formation of mixed anhydrides in peptide coupling.
Nucleophilic Attack by Meldrum’s Acid
The enolate form of Meldrum’s acid attacks the activated carbonyl, forming a tetrahedral intermediate. Subsequent elimination of water yields the ethylidene group, stabilized by the electron-withdrawing trifluorophenyl moiety. The reaction’s stereochemical outcome is governed by the steric bulk of the 2,2-dimethyl group in Meldrum’s acid, which enforces a trans configuration in the dioxane ring.
Optimization and Process Challenges
Purity and Byproduct Mitigation
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Impurity Profile : Common byproducts include unreacted Meldrum’s acid and dimerized fluorophenyl species. These are minimized by maintaining stoichiometric excess of Meldrum’s acid (1.2–1.5 eq) and rigorous temperature control.
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Purification : The crude product is washed with cold methanol to remove polar impurities, achieving >95% purity (HPLC).
Solvent and Catalyst Selection
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Alternative Solvents : Toluene and ethyl acetate were tested but resulted in lower yields (<60%) due to poor solubility of intermediates.
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Catalyst Screening : DMAP outperformed alternatives like pyridine or triethylamine, likely due to its superior nucleophilicity and ability to stabilize transition states.
Characterization and Analytical Data
The compound is characterized by the following physicochemical properties:
| Property | Value | Source |
|---|---|---|
| Melting point | 117°C (decomposition) | |
| Molecular weight | 316.23 g/mol | |
| Density | 1.462 g/cm³ | |
| Solubility | Slightly soluble in chloroform, methanol | |
| HPLC purity | >95% |
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Sitagliptin
The primary application of this compound is as an intermediate in the synthesis of Sitagliptin. Sitagliptin is a DPP-IV inhibitor that enhances insulin secretion and decreases glucagon secretion in a glucose-dependent manner. Its approval by the FDA marked a significant advancement in diabetes treatment options, providing a novel mechanism for glycemic control in patients with type II diabetes .
2. Research on DPP-IV Inhibitors
As a component in the synthesis of DPP-IV inhibitors, this compound plays a role in ongoing research aimed at developing new antidiabetic agents. Studies have demonstrated that modifications to the dioxane structure can lead to variations in biological activity and pharmacokinetic properties .
Case Study 1: Synthesis Efficiency
A study published on the synthesis of Sitagliptin highlighted methods that utilize 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione as a key intermediate. The research focused on optimizing reaction conditions to improve yield and reduce impurities during the synthesis process. The results indicated that adjusting solvent polarity and temperature significantly impacted the overall efficiency of the synthesis .
Case Study 2: Structure-Activity Relationship
Another important aspect of research involves exploring the structure-activity relationship (SAR) of DPP-IV inhibitors. By altering functional groups on compounds like this compound, researchers have identified modifications that enhance inhibitory potency against DPP-IV. This has led to the development of more effective therapeutic agents with fewer side effects .
Summary Table of Applications
| Application | Description |
|---|---|
| Synthesis Intermediate | Used in the production of Sitagliptin for diabetes treatment |
| Research on DPP-IV Inhibitors | Investigated for developing new antidiabetic drugs with improved efficacy |
| Structure-Activity Relationship | Explored for optimizing biological activity through chemical modifications |
Mechanism of Action
The mechanism of action of 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. In the case of sitagliptin synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The trifluorophenyl group and dioxane ring play crucial roles in the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functional Group Impact
- Electron-Withdrawing Groups: The 2,4,5-trifluorophenyl group in the target compound enhances electrophilicity, facilitating nucleophilic attacks in subsequent reactions (e.g., esterification to 3-oxo-4-(2,4,5-trifluorophenyl)butanoate with 75.6% yield) . In contrast, methoxy or cyclopropyl substituents (e.g., 20i, 11n) reduce reactivity due to electron-donating effects, necessitating harsher conditions .
- Steric Effects : Bulky substituents like naphthalenyl (9f) hinder condensation reactions, leading to failed synthetic pathways , whereas smaller groups (e.g., 4-hydroxybenzylidene) promote crystallinity .
- Biological Activity: The trifluorophenyl group improves metabolic stability and target binding in pharmaceuticals, making the target compound superior to analogs like 18 (iodophenylamino) in drug development .
Biological Activity
5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS Number: 764667-64-3) is a synthetic compound primarily recognized as an impurity of the DPP-IV inhibitor Sitagliptin, which is utilized in the treatment of type II diabetes. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H11F3O5
- Molecular Weight : 316.23 g/mol
- Structure : The compound features a dioxane ring with hydroxyl and trifluorophenyl substituents.
The biological activity of this compound is largely associated with its role as an impurity in Sitagliptin synthesis. Sitagliptin functions as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which enhances incretin levels and thereby increases insulin secretion in response to meals. The presence of 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene] may influence the pharmacokinetics and pharmacodynamics of Sitagliptin.
Cytotoxicity Studies
Initial assessments suggest that the compound does not exhibit significant cytotoxic effects at therapeutic concentrations. For instance:
- In vitro studies show no direct cytotoxicity against various cell lines when tested at concentrations typical for therapeutic use (e.g., ≤50 µM) .
Data Table: Biological Activity Summary
Case Studies and Research Findings
- Sitagliptin and Its Impurities :
- In Vitro Analysis :
- Comparative Studies with Other DPP-IV Inhibitors :
Q & A
Basic Research Questions
Q. What are the optimal green synthesis methods for this compound, and how can reaction efficiency be improved?
- Methodological Answer : Utilize a one-pot condensation reaction between isopropylidene malonate and substituted aromatic aldehydes under solvent-free conditions. Catalyst-free protocols or microwave-assisted synthesis can enhance reaction rates and yields. Monitor progress via TLC or HPLC, and purify using recrystallization (ethanol/water mixtures). Green metrics (e.g., atom economy, E-factor) should be calculated to evaluate sustainability .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Confirm the presence of fluorophenyl groups via <sup>19</sup>F NMR and assess stereochemistry using <sup>1</sup>H NMR coupling constants.
- X-ray Crystallography : Resolve the E/Z configuration of the ethylidene moiety and hydrogen-bonding patterns in the dioxane ring .
- Elemental Analysis (CHNS) : Validate purity by comparing experimental and theoretical C, H, N, and S content (deviation <0.4%) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Store in airtight containers away from oxidizing agents.
- Dispose of waste via licensed hazardous chemical disposal services. Document degradation products using LC-MS to assess environmental persistence .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- Perform Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize geometry, calculate electrostatic potential surfaces, and predict nucleophilic/electrophilic sites.
- Use molecular docking (AutoDock Vina) to simulate binding to biological targets (e.g., enzymes with fluorophenyl-binding pockets). Validate with MD simulations (AMBER) to assess stability over 100 ns trajectories .
Q. How do structural modifications (e.g., fluorophenyl substitution) influence the compound’s physicochemical properties?
- Methodological Answer :
- Synthesize analogs with varying fluorine positions (2,4,6-trifluoro vs. 2,3,5-substitution).
- Compare logP (shake-flask method), solubility (UV-Vis in PBS), and thermal stability (DSC/TGA). Correlate substituent effects with Hammett σ values or Hirshfeld surface analysis .
Q. What experimental designs are suitable for resolving contradictory data in its reaction mechanisms?
- Methodological Answer :
- Apply kinetic isotope effects (KIE) to identify rate-determining steps in hydrolysis or cyclization.
- Use <sup>13</sup>C labeling to track carbon migration pathways. Cross-validate with in-situ IR spectroscopy to detect intermediate species .
Q. How can the compound’s environmental fate and ecotoxicological risks be systematically evaluated?
- Methodological Answer :
- Conduct OECD 301 biodegradation tests to measure half-life in water/soil.
- Assess bioaccumulation potential via octanol-water partition coefficients (logKOW).
- Perform microtox assays (Vibrio fischeri) and Daphnia magna acute toxicity tests. Model ecological risks using probabilistic species sensitivity distributions (SSDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
